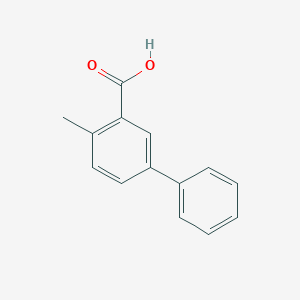

2-Methyl-5-phenylbenzoic acid

Beschreibung

2-Methyl-5-phenylbenzoic acid is an organic compound with the molecular formula C14H12O2. It is a derivative of benzoic acid, characterized by the presence of a methyl group at the second position and a phenyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Eigenschaften

IUPAC Name |

2-methyl-5-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-7-8-12(9-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSGYCUASKQTIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325309 | |

| Record name | 4-Methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-35-9 | |

| Record name | NSC409609 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methyl-5-phenylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with benzoyl chloride, followed by oxidation. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

In industrial settings, the production of 2-Methyl-5-phenylbenzoic acid often involves large-scale oxidation processes. The starting materials, such as toluene and benzoyl chloride, are subjected to controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-phenylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-phenylbenzoic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing novel organic compounds and studying reaction mechanisms.

Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is utilized in the production of dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of 2-Methyl-5-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The phenyl and methyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoic acid: The parent compound, lacking the methyl and phenyl substituents.

4-Methylbenzoic acid: Similar structure but with a methyl group at the fourth position.

4-Phenylbenzoic acid: Similar structure but with a phenyl group at the fourth position.

Uniqueness

2-Methyl-5-phenylbenzoic acid is unique due to the specific positioning of the methyl and phenyl groups, which influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.

Biologische Aktivität

2-Methyl-5-phenylbenzoic acid (CAS Number: 2840-35-9) is an aromatic carboxylic acid notable for its unique structural features, which include a methyl group at the second position and a phenyl group at the fifth position of the benzoic acid core. This compound has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications.

The molecular formula of 2-Methyl-5-phenylbenzoic acid is . It exhibits a melting point range of approximately 130-132 °C, indicating its solid-state at room temperature. The presence of both the methyl and phenyl groups significantly influences its chemical reactivity and biological interactions.

The biological activity of 2-Methyl-5-phenylbenzoic acid is largely attributed to its ability to interact with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, thereby modulating their activity. The hydrophobic nature of the methyl and phenyl groups enhances its binding affinity to biological targets, which is crucial for its therapeutic effects.

Biological Activities

Research indicates that 2-Methyl-5-phenylbenzoic acid exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially providing relief in conditions characterized by inflammation.

- Antimicrobial Activity : Investigations into its antimicrobial properties have shown promise, making it a candidate for further exploration in treating infections.

- Anticancer Potential : The compound's structural similarity to other benzoic acids that target anti-apoptotic proteins suggests potential applications in cancer therapy. It may interact with proteins such as Mcl-1 and Bfl-1, which are overexpressed in various cancers .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of 2-Methyl-5-phenylbenzoic acid, revealing insights into how modifications to its structure can enhance biological activity. For instance, derivatives of this compound have been synthesized and tested for improved binding affinities to target proteins involved in apoptosis regulation .

Case Study: Anticancer Activity

A significant study focused on the dual inhibition of Mcl-1 and Bfl-1 by structurally related compounds demonstrated that modifications similar to those found in 2-Methyl-5-phenylbenzoic acid could lead to enhanced selectivity and potency against cancer cells dependent on these proteins for survival. The findings indicated that compounds with similar scaffolds exhibited Ki values in the nanomolar range, suggesting strong binding affinities .

Comparative Analysis

To further understand the unique properties of 2-Methyl-5-phenylbenzoic acid, a comparison with similar compounds is beneficial:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzoic Acid | Simple Aromatic Acid | Lacks substituents that enhance reactivity |

| 4-Methylbenzoic Acid | Aromatic Carboxylic Acid | Methyl group at para position |

| 4-Phenylbenzoic Acid | Aromatic Carboxylic Acid | Phenyl group at para position |

| 2-Methyl-5-phenylbenzoic Acid | Aromatic Carboxylic Acid | Unique positioning of methyl and phenyl groups |

Applications in Research and Industry

2-Methyl-5-phenylbenzoic acid serves multiple roles across various fields:

- Chemistry : It acts as a building block for synthesizing novel organic compounds.

- Biology : Used as a reference standard in biochemical assays.

- Medicine : Investigated for therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts.

- Industry : Employed in producing dyes, pigments, and polymers due to its chemical stability and reactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-5-phenylbenzoic acid, and what are their respective yield efficiencies under optimized conditions?

- Methodology : A two-step synthesis involving Friedel-Crafts alkylation followed by oxidation is widely used. For example, analogous protocols (e.g., synthesis of 2-[bis(phenyl)methyl]benzoic acids) employ benzaldehyde derivatives and substituted benzoic acids in acidic media, achieving yields of 60–80% after pH-controlled isolation . Optimization includes adjusting reaction time (12–24 hours) and using urea as a catalyst to stabilize intermediates.

- Key Parameters :

- Temperature: 80–100°C for alkylation.

- Oxidizing agents: KMnO₄ or CrO₃ for benzoic acid formation.

- Purification: Column chromatography or recrystallization (ethanol/water) .

Q. How can researchers characterize the purity and structural integrity of 2-Methyl-5-phenylbenzoic acid?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl and phenyl substituents (e.g., δ 2.3 ppm for methyl protons, aromatic signals at δ 7.2–7.8 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Melting Point : Compare observed values (e.g., 160–162°C) with literature data to detect impurities .

Advanced Research Questions

Q. How can conflicting data on reaction yields for 2-Methyl-5-phenylbenzoic acid derivatives be resolved?

- Root Cause Analysis : Variations often arise from differences in:

- Catalyst Load : Higher urea concentrations (5–10 mol%) may suppress byproducts like diarylmethanes .

- pH Control : Isolation at pH 3.6 vs. 4.6 significantly affects precipitate composition (e.g., 70% vs. 50% yield for analogous compounds) .

Q. What strategies mitigate safety risks during large-scale synthesis of 2-Methyl-5-phenylbenzoic acid?

- Safety Protocols :

- Handling : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with corrosive intermediates (e.g., H₂SO₄ or HCl in synthesis) .

- Storage : Keep in airtight containers under dry conditions to prevent hydrolysis of methyl esters or acyl chlorides .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal, adhering to local regulations .

Q. How do steric and electronic effects influence the reactivity of 2-Methyl-5-phenylbenzoic acid in cross-coupling reactions?

- Mechanistic Insights :

- Steric Hindrance : The methyl group at position 2 reduces accessibility for electrophilic substitution, favoring meta-directing effects of the phenyl group .

- Electronic Effects : Electron-withdrawing carboxylic acid enhances electrophilicity at position 5, enabling Suzuki-Miyaura couplings with aryl boronic acids (e.g., 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid) .

- Experimental Design : Use DFT calculations to map charge distribution and validate with kinetic studies (e.g., monitoring coupling yields at varying temperatures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.